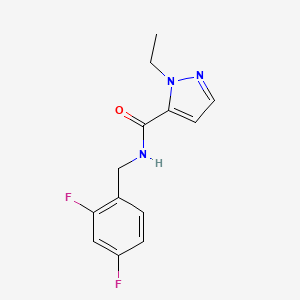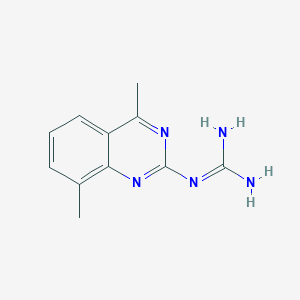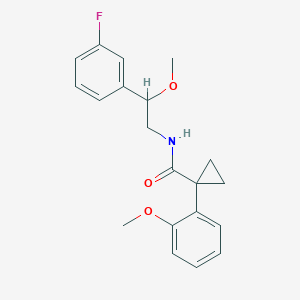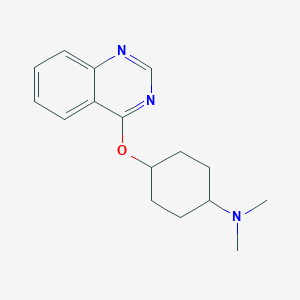![molecular formula C19H18N4O4 B2937562 N-(3-methoxybenzyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide CAS No. 923140-04-9](/img/structure/B2937562.png)
N-(3-methoxybenzyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxybenzyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as MMPI-2, which stands for Matrix Metalloproteinase Inhibitor-2. MMPI-2 is a potent inhibitor of matrix metalloproteinases (MMPs), which are enzymes that play a critical role in tissue remodeling and repair. MMPs are involved in a wide range of physiological processes, including wound healing, angiogenesis, and cancer metastasis.
作用機序
Target of Action
The primary targets of AKOS001962111 are PD-1 and VEGF . PD-1 is a protein that plays a crucial role in suppressing the immune system, preventing it from attacking the body’s own cells. VEGF, on the other hand, is a signal protein that stimulates the formation of blood vessels. Both of these proteins are often upregulated in solid tumors .
Mode of Action
AKOS001962111 is a bispecific antibody designed to simultaneously inhibit PD-1-mediated immunosuppression and block tumor angiogenesis in the tumor microenvironment . It binds strongly to both human PD-1 and VEGF, effectively blocking interactions with their ligands and downstream signaling effects .
Biochemical Pathways
The compound’s interaction with its targets affects several biochemical pathways. By inhibiting PD-1, AKOS001962111 can enhance the immune response against tumor cells. By blocking VEGF, it can inhibit tumor angiogenesis, which is the process by which tumors form new blood vessels to supply themselves with nutrients .
Pharmacokinetics
It is known that the compound forms soluble complexes with vegf dimers, leading to an enhanced binding affinity to pd-1 . This suggests that the compound may have good bioavailability.
Result of Action
The molecular and cellular effects of AKOS001962111’s action include reduced cell surface PD-1 expression on human T-cell lines, increased potency on blockade of PD-1/PD-L1 signaling, and subsequent enhanced T cell activation . Furthermore, the compound has demonstrated statistically significant dose-dependent anti-tumor response in humanized murine tumor models .
実験室実験の利点と制限
MMPI-2 has several advantages for use in scientific research. It is a potent inhibitor of MMPs, which makes it a useful tool for studying the role of MMPs in disease progression. MMPI-2 is also relatively easy to synthesize and can be produced in high yields and purity. However, MMPI-2 also has some limitations. It is a relatively large molecule, which can make it difficult to penetrate cell membranes. MMPI-2 also has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
将来の方向性
There are several future directions for research on MMPI-2. One area of research is the development of more potent and selective MMP inhibitors. Another area of research is the development of MMP inhibitors that can penetrate cell membranes more effectively. MMPI-2 may also be useful as a tool for studying the role of MMPs in other disease processes, such as inflammation and fibrosis. Overall, MMPI-2 has potential applications in a wide range of scientific research areas, and further research is needed to fully understand its therapeutic potential.
合成法
The synthesis of MMPI-2 involves a multi-step process that begins with the reaction of 3-methoxybenzylamine with phthalic anhydride to form 3-methoxybenzylphthalimide. This intermediate is then reacted with ethylenediamine to form the final product, MMPI-2. The synthesis of MMPI-2 has been optimized to produce high yields and purity, which is essential for its use in scientific research.
科学的研究の応用
MMPI-2 has been studied for its potential applications in a wide range of scientific research areas, including cancer, cardiovascular disease, and neurological disorders. MMPs are known to play a critical role in cancer progression and metastasis, and MMPI-2 has been shown to inhibit the activity of MMPs in cancer cells. This inhibition can lead to a reduction in tumor growth and metastasis, making MMPI-2 a promising candidate for cancer therapy.
In addition to cancer, MMPI-2 has also been studied for its potential applications in cardiovascular disease. MMPs are involved in the development of atherosclerosis, and MMPI-2 has been shown to reduce the progression of this disease in animal models. MMPI-2 has also been studied for its potential neuroprotective effects in neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-N'-[(4-oxo-3H-phthalazin-1-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c1-27-13-6-4-5-12(9-13)10-20-18(25)19(26)21-11-16-14-7-2-3-8-15(14)17(24)23-22-16/h2-9H,10-11H2,1H3,(H,20,25)(H,21,26)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBYEUCKUOPPPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C(=O)NCC2=NNC(=O)C3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]sulfanyl}benzenecarboxylate](/img/structure/B2937480.png)
![{[4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetic acid](/img/structure/B2937481.png)
![2-methoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2937482.png)

![1-[4-(2,2-Dimethylpropanoyl)-2,6-dimethylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2937485.png)
![(5-Methyl-1,2-oxazol-4-yl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2937487.png)


![1-(5-(furan-2-yl)isoxazol-3-yl)-N-(4-methylbenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2937496.png)
![2-benzoyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2937497.png)
![Bicyclo[2.1.1]hexan-1-ylmethanol](/img/structure/B2937498.png)
![benzyl N-[1-(2-bromoacetyl)cyclopropyl]carbamate](/img/structure/B2937499.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-methylbenzamide](/img/structure/B2937501.png)